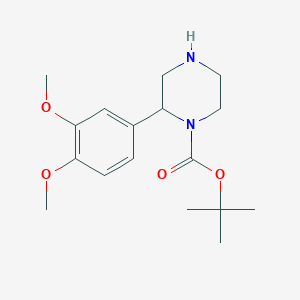

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-13(19)12-6-7-14(21-4)15(10-12)22-5/h6-7,10,13,18H,8-9,11H2,1-5H3 |

InChI Key |

SZMCKEHIMUEHEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound with a structure that includes a tert-butyl group, a piperazine ring, and a phenyl moiety substituted with two methoxy groups at the 3 and 4 positions. It has a molecular weight of approximately 322.399 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.

Scientific Research Applications

This compound exhibits potential biological activities that are being studied for their implications in pharmacology. Compounds with similar structures have been reported to possess:

- Pharmacological Activity Research into the specific biological mechanisms of this compound is ongoing, aiming to elucidate its therapeutic potential.

- Versatility in synthetic organic chemistry The chemical reactivity of this compound can be explored through various reactions typical of carboxylates and piperazines.

This compound has potential applications in various fields:

- Medicinal Chemistry: As an intermediate in synthesizing complex molecules with potential therapeutic applications.

- Pharmaceutical Research: For studying its interactions with biological targets and evaluating its pharmacological properties.

- Material Science: As a building block for creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

- Binding Affinity: Determining how strongly the compound binds to target proteins or receptors.

- Mechanism of Action: Elucidating the specific pathways through which the compound exerts its effects.

- Structure-Activity Relationship: Understanding how modifications to the compound's structure affect its biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups and aryl substituents are widely explored in medicinal chemistry. Below is a detailed comparison of tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate with structurally related analogs:

Structural Analogues with Aryl Substituents

A. Substituent Position and Electronic Effects

- Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6e) :

- Similarity: Shares the tert-butyl carbamate and 3,4-dimethoxyphenyl group.

- Difference: The 3,4-dimethoxyphenyl is tethered via a pyrimidine-thio-isoxazole linker, increasing molecular weight (MW: ~540 g/mol) and altering solubility (melting point: 85–87°C) .

- Biological Relevance: Exhibits histone deacetylase (HDAC) inhibitory activity in breast cancer cells .

- Tert-butyl 4-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]piperazine-1-carboxylate (12b) :

B. Substituent Electronic Modifications

- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate :

- Tert-butyl (3S)-3-(3,4-dichlorophenyl)piperazine-1-carboxylate :

Piperazine Derivatives with Alkyl/Functionalized Substituents

(R)-tert-Butyl 2-propylpiperazine-1-carboxylate :

Tert-butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate :

Key Findings and Trends

Electronic Effects :

- Methoxy groups (electron-donating) enhance solubility and hydrogen bonding, whereas chloro/trifluoromethyl groups (electron-withdrawing) improve membrane permeability.

Linker Modifications :

- Pyrimidine-thio-isoxazole (6e) and acryloyl (12b) linkers extend conjugation, affecting target selectivity (e.g., HDAC vs. PARP inhibition).

Biological Activity :

- Dimethoxyphenyl derivatives are prevalent in epigenetic modulators, while chlorinated analogs dominate in CNS-targeted therapies.

Biological Activity

Tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Tert-butyl group : Provides steric hindrance and influences solubility.

- Piperazine ring : Known for its flexibility and ability to interact with various biological targets.

- 3,4-Dimethoxyphenyl moiety : Enhances lipophilicity and may influence biological activity through electron-donating effects.

The molecular formula is with a molecular weight of approximately 322.399 g/mol .

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors, which can modulate signaling pathways related to mood regulation and cognitive function.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Cell Proliferation Inhibition : Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent by demonstrating its effects on cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.93 | Induces apoptosis via caspase activation |

| HCT-116 | 2.84 | Cell cycle arrest at G1 phase |

These findings suggest that this compound could be developed as a therapeutic agent against certain cancers .

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using various assays:

- DPPH Assay : Demonstrated significant free radical scavenging activity.

- Electroanalytical Assays : Confirmed its ability to reduce oxidative stress markers in vitro.

Case Studies

- Study on Neuroprotective Effects : In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

- Xenograft Mouse Models : In vivo studies using xenograft models indicated that the compound could significantly reduce tumor size compared to control groups, further supporting its anticancer potential .

Research Applications

The versatility of this compound extends beyond basic research:

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(3,4-dimethoxyphenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols, including:

- Piperazine ring functionalization : Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group via Boc anhydride under basic conditions.

- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethoxyphenyl moiety. For example, using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and aryl boronic acids in a mixture of toluene/ethanol with aqueous sodium carbonate .

- Deprotection and purification : Silica gel chromatography or crystallization for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and Boc-group integrity. Discrepancies in splitting patterns (e.g., piperazine protons) may require 2D NMR (COSY, HSQC) .

- LCMS : Validates molecular weight and purity.

- X-ray crystallography : Resolves stereochemistry and solid-state conformation, as demonstrated in studies of analogous piperazine-Boc derivatives .

Q. What are the primary applications of this compound in biological research?

- Receptor binding studies : The piperazine scaffold and aryl groups make it a candidate for probing dopamine or serotonin receptors.

- Enzyme inhibition : Modifications to the dimethoxyphenyl group can target kinases or hydrolases .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step for higher yields?

- Catalyst selection : Use Pd(PPh) or PdCl(dppf) for enhanced stability.

- Solvent systems : A toluene/ethanol/water (3:1:1) mixture improves solubility of boronic acid intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C for 3 hours under microwave irradiation) .

- Stoichiometric adjustments : Excess boronic acid (1.2–1.5 eq.) compensates for side reactions .

Q. How to resolve contradictions in H NMR data during characterization?

- Dynamic effects : Piperazine ring protons may exhibit broadening due to conformational flexibility. Use variable-temperature NMR (e.g., 25–60°C) to sharpen signals .

- Solvent polarity : Switch from CDCl to DMSO-d to stabilize specific conformers.

- Stereochemical analysis : Compare experimental data with computed NMR shifts (DFT calculations) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

- Low solubility : Co-crystallize with small molecules (e.g., acetic acid) or use mixed solvents (e.g., DCM/hexane).

- Polymorphism : Slow evaporation at 4°C promotes single-crystal growth.

- Hirshfeld surface analysis : Guides solvent selection by mapping intermolecular interactions .

Q. How to design derivatives to enhance bioactivity while retaining the Boc-protected piperazine core?

- Substituent variation : Replace 3,4-dimethoxyphenyl with fluorinated or heteroaromatic groups (e.g., pyridinyl) to modulate lipophilicity and target affinity .

- Side-chain modifications : Introduce ethyl or hydrazide groups at the piperazine nitrogen for improved pharmacokinetics .

- Fragment-based drug discovery : Use the Boc-piperazine moiety as a building block in combinatorial libraries .

Q. How to manage air- or moisture-sensitive reagents in its synthesis?

- Schlenk techniques : Conduct reactions under nitrogen/argon using flame-dried glassware.

- Anhydrous solvents : Distill THF or DCM over sodium/calcium hydride.

- Quenching protocols : Add reactions to ice-cold aqueous solutions to terminate sensitive steps (e.g., Grignard additions) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Q. How to reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Metabolic instability : Boc-group hydrolysis in vivo may alter activity. Use stable isotopes (e.g., C-Boc) to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.